1-Butene-3,3-D2
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Overview
Description
1-Butene-3,3-D2 is a deuterated derivative of 1-butene, an organic compound with the molecular formula C4H8 Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butene-3,3-D2 can be synthesized through the selective hydrogenation of 1,3-butadiene using deuterium gas (D2) instead of hydrogen gas (H2). This process typically involves the use of metal catalysts such as palladium or platinum supported on inert materials like charcoal. The reaction conditions include moderate temperatures and pressures to ensure selective hydrogenation to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and optimized catalysts to achieve high yields and purity. The deuterium gas used in the process is often sourced from heavy water (D2O) through electrolysis.
Chemical Reactions Analysis
Types of Reactions
1-Butene-3,3-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanone or butanoic acid under controlled conditions.
Reduction: Further hydrogenation can convert it to butane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3,3-dibromo-1-butene.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with metal catalysts like palladium or platinum.
Substitution: Halogens (Br2, Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: 3,3-dibromo-1-butene, 3,3-dichloro-1-butene.
Scientific Research Applications
1-Butene-3,3-D2 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled molecules in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to improve their metabolic stability and reduce side effects.
Industry: Applied in the production of specialty chemicals and polymers with enhanced properties due to the presence of deuterium.
Mechanism of Action
The mechanism by which 1-Butene-3,3-D2 exerts its effects is primarily through the incorporation of deuterium atoms, which can alter the rate of chemical reactions and the stability of the compound. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to changes in reaction kinetics and pathways. This property is exploited in various applications to achieve desired outcomes, such as increased metabolic stability in pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-Butene: The non-deuterated form of 1-Butene-3,3-D2, with similar chemical properties but different physical properties due to the absence of deuterium.
2-Butene: An isomer of 1-butene with a different position of the double bond, leading to different reactivity and applications.
1,3-Butadiene: A precursor in the synthesis of this compound, with multiple double bonds and higher reactivity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable in research and industrial applications where the behavior of deuterium-labeled compounds is of interest.
Properties
IUPAC Name |
3,3-dideuteriobut-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZUUAINFGPBY-APZFVMQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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